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molecular formula C16H13N3O B8608052 1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 112828-31-6

1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No. B8608052
M. Wt: 263.29 g/mol
InChI Key: BZRVGHBISQIPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06551682B1

Procedure details

A reaction flask equipped with a cooling tube and a stirrer was loaded with 2-amino-6-methylpyridine (50 g), ethanol (250 ml), and sodium ethoxide (9.4 g), followed by dropwise addition of isopentyl nitrite (54 g) to the flask in 30 minutes with stirring. The resultant mixture was heated and further stirred at 75 to 80° C. for 4 hours for reaction. Thereafter, the heating was stopped, and the reaction mixture was cooled to room temperature, followed by dropwise addition of 2-naphthol (33.0 g) dissolved in ethanol (50 ml) in 30 minutes to the mixture. The resultant mixture was stirred at room temperature for one hour, heated, and stirred at 75 to 80° C. for additional two hours, followed by stopping the heating and then leaving the mixture to stand overnight. The reaction mixture was filtrated to remove insoluble components, and the filtrate was condensed by an evaporator for solidification. The resultant was dissolved in ethyl acetate (500 ml) and, after being successively washed with an aqueous solution of sodium hydroxide and water, the ethyl acetate layer (phase) was condensed by an evaporator, followed by addition of methanol to the residue for crystallization. The resultant was filtrated and the crystals were dried to give intended red orange crystals (2.1 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crystals
Quantity
2.1 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[O-]CC.[Na+].[N:13](OCCC(C)C)=O.[CH:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][C:22]=1[OH:31]>C(O)C>[CH3:8][C:4]1[N:3]=[C:2]([N:1]=[N:13][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[CH:24]=[CH:23][C:22]=2[OH:31])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
33 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
crystals
Quantity
2.1 g
Type
reactant
Smiles
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with a cooling tube and a stirrer
STIRRING
Type
STIRRING
Details
further stirred at 75 to 80° C. for 4 hours for reaction
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
stirred at 75 to 80° C. for additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then leaving the mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
to remove insoluble components
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by an evaporator for solidification
DISSOLUTION
Type
DISSOLUTION
Details
The resultant was dissolved in ethyl acetate (500 ml)
WASH
Type
WASH
Details
after being successively washed with an aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by an evaporator
ADDITION
Type
ADDITION
Details
followed by addition of methanol to the residue for crystallization
FILTRATION
Type
FILTRATION
Details
The resultant was filtrated
CUSTOM
Type
CUSTOM
Details
the crystals were dried
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=CC=CC(=N1)N=NC1=C(C=CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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